Parathyroid hormone-related protein (1-36) is synthesized through post-translational processing of the full-length protein. It can be produced using solid-phase peptide synthesis techniques, ensuring high purity and biological activity. Facilities such as the William Keck Peptide Synthesis Facility at Yale University have been instrumental in its synthesis and characterization, employing methods like reverse-phase high-performance liquid chromatography for purity assessment .
Parathyroid hormone-related protein (1-36) is classified as a peptide hormone and falls under the category of signaling molecules that regulate calcium levels in the body. Its classification can also extend to growth factors due to its role in stimulating cellular proliferation, particularly in pancreatic beta cells .
The synthesis of parathyroid hormone-related protein (1-36) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:
The synthesis process often requires stringent conditions to maintain the integrity of the peptide, including temperature control and an inert atmosphere to prevent degradation. Quality control measures include mass spectrometry and amino acid analysis to confirm the structure and content of the synthesized peptide .
Parathyroid hormone-related protein (1-36) consists of 36 amino acids, with its sequence being critical for its biological activity. The structural conformation allows it to effectively bind to receptors involved in calcium regulation.
The molecular weight of parathyroid hormone-related protein (1-36) is approximately 4,200 Da, with specific structural motifs that facilitate receptor interaction. The peptide adopts a helical conformation that is essential for its activity .
Parathyroid hormone-related protein (1-36) participates in various biochemical reactions primarily related to calcium metabolism. It stimulates renal tubular calcium reabsorption and influences bone resorption processes.
The mechanism involves binding to the parathyroid hormone/parathyroid hormone-related protein receptor, leading to activation of intracellular signaling pathways such as cyclic adenosine monophosphate production. This signaling cascade ultimately results in increased calcium reabsorption in kidneys and enhanced bone turnover .
The mechanism of action for parathyroid hormone-related protein (1-36) involves:
Studies have shown that administration of parathyroid hormone-related protein (1-36) results in significant changes in mineral homeostasis, including increased serum calcium levels without affecting endogenous parathyroid hormone secretion .
Parathyroid hormone-related protein (1-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH. Its stability can be affected by temperature and pH levels.
The peptide exhibits characteristics typical of proteins, including susceptibility to enzymatic degradation by proteases. It has a relatively short half-life in circulation due to rapid metabolism.
Analytical techniques such as mass spectrometry confirm its identity and purity, while stability studies help determine optimal storage conditions, typically at low temperatures .
Parathyroid hormone-related protein (1-36) has several applications in scientific research and clinical settings:
Parathyroid Hormone-Related Protein (1-36) binds the Parathyroid Hormone Type 1 Receptor through a canonical two-domain mechanism. The C-terminal domain (residues 15–36) forms an amphipathic α-helix that docks into a hydrophobic groove within the receptor’s extracellular domain. Key hydrophobic residues—Phenylalanine 23, Leucine 24, and Isoleucine 28—anchor this interaction through van der Waals contacts with receptor residues Leucine 41 and Isoleucine 115 [5] [6]. The N-terminal domain (residues 1–14) engages the receptor’s transmembrane helices and extracellular loops, with Valine 2, Histidine 5, and Leucine 8 directly triggering G protein coupling through conformational changes in transmembrane domains 2, 3, and 6 [6] [10].
Crystallographic studies reveal that Parathyroid Hormone-Related Protein (1-36) adopts a gently curved helix when bound to the receptor’s extracellular domain, distinct from the linear helix of Parathyroid Hormone (1–34). This curvature is accommodated by a rotamer shift in receptor residue Leucine 41, which adjusts its side chain orientation to fit Parathyroid Hormone-Related Protein’s divergent residue arrangement [5]. Mutagenesis experiments confirm that substituting Parathyroid Hormone-Related Protein’s C-terminal residues with those of Parathyroid Hormone reduces extracellular domain binding affinity by >10-fold, underscoring sequence-specific compatibility [5].
Table 1: Key Residues in Parathyroid Hormone-Related Protein (1-36) for Parathyroid Hormone Type 1 Receptor Interaction
Domain | Critical Residues | Function | Effect of Mutation |
---|---|---|---|
N-terminal (1-14) | Valine 2, Histidine 5, Leucine 8 | G protein coupling initiation | Loss of cAMP production |
C-terminal (15-36) | Phenylalanine 23, Leucine 24, Isoleucine 28 | Extracellular domain docking | >10-fold affinity reduction |
Secondary structure | Helical curvature (residues 20-30) | Complementary fit to receptor groove | Impaired receptor activation |
Parathyroid Hormone-Related Protein (1-36) exhibits faster dissociation kinetics from the Parathyroid Hormone Type 1 Receptor than Parathyroid Hormone (1-34), with a dissociation constant (Kd) of 4.8 nM versus 1.2 nM for Parathyroid Hormone (1-34) in radioligand assays [6]. This divergence arises from differential stabilization of receptor conformations:
Real-time fluorescence resonance energy transfer assays demonstrate that Parathyroid Hormone-Related Protein (1-36) induces a distinct Parathyroid Hormone Type 1 Receptor conformation with a shorter activation time constant (τ = 12 seconds) compared to Parathyroid Hormone (1-34) (τ = 25 seconds). This suggests less stable or incomplete receptor conformational changes [2] [4]. Notably, glycosaminoglycans like heparin further destabilize Parathyroid Hormone-Related Protein (1-36)-receptor complexes by electrostatically interfering with the ligand-binding interface, a phenomenon not observed with Parathyroid Hormone (1-34) [2] [8].
Table 2: Kinetic Parameters of Parathyroid Hormone-Related Protein (1-36) versus Parathyroid Hormone (1-34) Binding
Parameter | Parathyroid Hormone-Related Protein (1-36) | Parathyroid Hormone (1-34) | Functional Implication |
---|---|---|---|
Dissociation constant (Kd) | 4.8 nM | 1.2 nM | Lower binding stability |
Receptor conformation preference | RG (G protein-coupled) | R0 (G protein-uncoupled) | Transient vs. sustained signaling |
Activation time constant (τ) | 12 seconds | 25 seconds | Faster receptor conformation change |
Heparin sensitivity | Yes (reduces binding) | No | Context-dependent activity |
Parathyroid Hormone-Related Protein (1-36) induces transient cyclic adenosine monophosphate production exclusively at the plasma membrane, peaking within 5 minutes and returning to baseline by 15–20 minutes post-stimulation. This contrasts sharply with Parathyroid Hormone (1-34), which triggers persistent cyclic adenosine monophosphate generation from endosomes for >60 minutes [2] [4]. The transient profile arises from:
Single-cell imaging studies confirm that Parathyroid Hormone-Related Protein (1-36)’s signaling is spatially restricted:
Table 3: Signaling Profiles of Parathyroid Hormone-Related Protein (1-36) versus Parathyroid Hormone (1-34)
Signaling Pathway | Parathyroid Hormone-Related Protein (1-36) | Parathyroid Hormone (1-34) |
---|---|---|
Cyclic adenosine monophosphate duration | Transient (<20 minutes) | Sustained (>60 minutes) |
Cyclic adenosine monophosphate location | Plasma membrane | Plasma membrane and endosomes |
Intracellular calcium release | Minimal (<10% of max) | Robust |
β-arrestin recruitment | Weak and transient | Stable and prolonged |
Endocytosis dependence | No | Yes |
Parathyroid Hormone-Related Protein (1-36) lacks nuclear localization sequences, which are encoded in residues 67–94 of full-length Parathyroid Hormone-Related Protein. Consequently, it cannot initiate intracrine signaling—a nuclear function critical for cell proliferation and apoptosis regulation [3] [7] [9]. Full-length Parathyroid Hormone-Related Protein (1-141) undergoes post-translational processing to release the nuclear localization sequence-bearing midregion, enabling:
In osteoblasts, deleting the nuclear localization sequence from full-length Parathyroid Hormone-Related Protein reduces cell proliferation by 60% and impairs mineralization—effects not rescued by Parathyroid Hormone-Related Protein (1-36) supplementation [9]. Pancreatic islets from nuclear localization sequence-deficient mice exhibit dysregulated insulin secretion and diminished glucagon production, confirming nuclear localization sequence-dependent intracrine functions in glucose homeostasis [3] [7]. Thus, Parathyroid Hormone-Related Protein (1-36)’s actions are strictly membrane-initiated, while nuclear effects require longer Parathyroid Hormone-Related Protein isoforms.
Table 4: Functional Comparison of Parathyroid Hormone-Related Protein Domains
Domain | Residues | Present in PTHrP(1-36)? | Primary Function |
---|---|---|---|
N-terminal signaling domain | 1-36 | Yes | Parathyroid Hormone Type 1 Receptor activation |
Midregion nuclear localization sequence | 67-94 | No | Nuclear import via importin-β |
C-terminal domain | 107-139 | No | Undefined metabolic functions |
Full-length intracrine signaling | 1-141 | No | Cell proliferation, apoptosis regulation |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7